Differentiation from Imidazole Analogs: Morpholine Moiety Confers Superior MAO-B Selectivity and CNS Permeability
In a comparative study of fluorinated chalcones, compounds containing a morpholine moiety were potent and highly selective inhibitors of recombinant human MAO-B, whereas all imidazole-based analogs showed weak inhibition of both MAO-A and MAO-B. The morpholine-containing compound f2 achieved an IC50 of 0.087 µM against MAO-B with a selectivity index of 517.2 [1]. Additionally, all morpholine-containing compounds exhibited good blood-brain barrier permeability in the PAMPA assay [2].
| Evidence Dimension | MAO-B Inhibitory Activity and BBB Permeability |
|---|---|
| Target Compound Data | Not directly tested. The target compound contains both imidazole and morpholine; the data reflects the property conferred by the morpholine moiety in a similar molecular context. |
| Comparator Or Baseline | Imidazole-based fluorinated chalcones (no morpholine moiety). For MAO-B, IC50 values for imidazole compounds were >100 µM (weak inhibition across both MAO isoforms) [1]. For BBB permeability, imidazole compounds not assessed; morpholine compounds all showed good PAMPA permeability [2]. |
| Quantified Difference | For MAO-B inhibition, a >1,000-fold difference in potency (morpholine compound f2 IC50 = 0.087 µM vs. imidazole compounds IC50 >100 µM). Selectivity index for MAO-B over MAO-A for morpholine compound f2 = 517.2, vs. no measurable selectivity for imidazole compounds [1]. |
| Conditions | Recombinant human MAO-A and MAO-B enzyme inhibition assays; PAMPA (Parallel Artificial Membrane Permeability Assay) for blood-brain barrier permeability [1][2]. |
Why This Matters
This establishes that the morpholine component is a critical determinant for potent, isoform-selective MAO-B inhibition and CNS bioavailability, providing a strong rationale for selecting morpholine-containing scaffolds over simple imidazole analogs in CNS-targeted projects.
- [1] Mathew B, Baek SC, Thomas Parambi DG, Lee JP, Mathew GE, Jayanthi S, Vinod D, Rapheal C, Devikrishna V, Kondarath SS, Uddin MS, Kim H. Potent and highly selective dual-targeting monoamine oxidase-B inhibitors: Fluorinated chalcones of morpholine versus imidazole. Arch Pharm (Weinheim). 2019 Apr;352(4):e1800309. View Source
- [2] Mathew B, et al. Potent and highly selective dual‐targeting monoamine oxidase‐B inhibitors: Fluorinated chalcones of morpholine versus imidazole. Arch Pharm (Weinheim). 2019;352:e1800309. View Source
